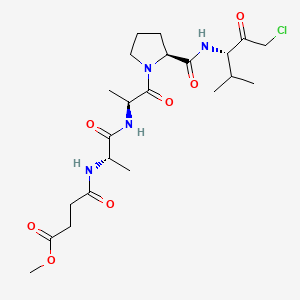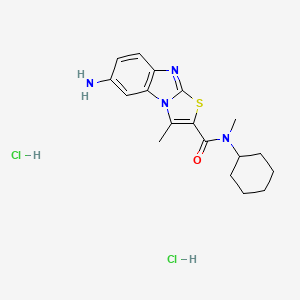![molecular formula C16H16N2OS2 B1663157 9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one CAS No. 1212185-26-6](/img/structure/B1663157.png)
9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one
Übersicht
Beschreibung
The compound contains a pyridinyl group, which is a basic aromatic heterocyclic compound similar to benzene and pyridine, and a thiazolone group, which is a type of sulfur-nitrogen heterocycle . The presence of these groups could potentially give the compound interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazolone ring, possibly through a cyclization reaction . The pyridinyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridinyl and thiazolone rings. These rings are likely to be planar, contributing to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the specific substituents present on the pyridinyl and thiazolone rings . For example, the pyridinyl group could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridinyl and thiazolone rings. For example, it is likely to be relatively stable and may have moderate to good solubility in polar organic solvents .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
- A study explored the synthesis and antiviral activity of derivatives related to this compound, demonstrating its potential in antiviral applications. Notably, certain heterocyclic compounds synthesized were evaluated for cytotoxicity and anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).
Organic Synthesis and Catalysis
- Research has been conducted on the synthesis of ortho-arylated derivatives via C–H bond activation, which is a significant area in organic chemistry. This research enhances understanding of the structural and reactivity aspects of pyridinyl-related compounds (Chu et al., 2013).
Polymer Light-Emitting Diodes
- Novel iridium(III) complexes with a pyridinyl derivative were synthesized and used in polymer light-emitting diodes. These studies show the applicability of such compounds in developing advanced materials for optoelectronic devices (Tang et al., 2014).
Protonation Sites and Hydrogen Bonding
- A study reported the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles, which are closely related to the queried compound. These findings contribute to the understanding of intermolecular hydrogen bonding patterns in similar molecular structures (Böck et al., 2021).
Excited-State Properties of Complexes
- Research on the excited-state properties of rhenium(I) carbonyl complexes with ligands including a pyridinyl moiety has provided insights into the photophysical characteristics of such complexes. These studies are valuable for developing new luminescent materials (Choroba et al., 2021).
Complexation with Metal Ions
- Investigations into the complexation of Zn(II), Mg(II), and Ca(II) with pyridinyl diphosphonic acids and related derivatives, including thiazolyl and benzothiazolyl side chains, have implications in understanding metal-ligand interactions in various biological and chemical systems (Matczak-Jon et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c19-16-18-15-14(21-16)12(10-2-1-5-17-7-10)11-8-3-4-9(6-8)13(11)20-15/h1-2,5,7-9,11-13H,3-4,6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGJAKVGOZYHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)

![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)



![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)





